2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C18H15N3O3S This compound is notable for its unique structure, which includes a dihydropyrimidine core, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea and cyanoacetic acid under acidic conditions to form the dihydropyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
- 2-(4-(5-CN-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)PhO)-N,N-diethylacetamide
- 2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Uniqueness
What sets 2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C20H16N4O3S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H16N4O3S/c1-27-15-9-7-14(8-10-15)22-17(25)12-28-20-23-18(13-5-3-2-4-6-13)16(11-21)19(26)24-20/h2-10H,12H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
NGODTEODFLDQHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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